molecular formula C16H14ClNO3 B6407981 5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261908-81-9

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid

Cat. No.: B6407981
CAS No.: 1261908-81-9
M. Wt: 303.74 g/mol
InChI Key: NYNPDXSFRVRTBX-UHFFFAOYSA-N
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Description

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 5-position of the benzene ring and a 3-(N-ethylaminocarbonyl)phenyl group at the 3-position. Such compounds are often explored for pharmacological applications, including anti-inflammatory or enzyme-targeting activities .

Properties

IUPAC Name

3-chloro-5-[3-(ethylcarbamoyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-18-15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(17)8-12/h3-9H,2H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPDXSFRVRTBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691383
Record name 5-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-81-9
Record name 5-Chloro-3'-(ethylcarbamoyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid typically involves the following steps:

    Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a reaction between 3-chlorobenzoic acid and ethylamine under controlled conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. This step forms the desired product.

    Reduction: The nitro group is reduced to an amine using a reducing agent like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Final Product Formation: The final step involves the acylation of the amine group with ethyl chloroformate to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Conversion of nitro groups to amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 5-Chloro-3-[3-(N-ethylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Chlorine (electron-withdrawing) and the amide group (polar) may enhance acidity compared to hydroxyl- or alkyl-substituted analogs, as seen in compound 26 (pKa ~2.5–3.5 for similar benzoic acids) .
  • Biological Implications : Bulky substituents (e.g., Giripladib’s indole-sulfonamide) correlate with receptor-binding specificity, suggesting the target compound’s amide group could modulate similar interactions .

Physicochemical and Pharmacokinetic Properties

Property This compound (Predicted) 5-Chloro-3-ethyl-2-hydroxybenzoic Acid Compound 26
Water Solubility Low (amide enhances polarity but bulk reduces solubility) Moderate (hydroxyl improves solubility) Low (acryloyl group hydrophobic)
LogP (Lipophilicity) ~3.2 (estimated) ~2.8 ~3.5
Melting Point 190–210°C (estimated) N/A 213–215°C
pKa ~2.8 (due to Cl and amide) ~2.9 ~3.1

Analysis :

  • The target compound’s amide group may improve membrane permeability compared to hydroxylated analogs (e.g., compound 26) but reduce aqueous solubility due to increased molecular weight and steric effects.

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